molecular formula C7H3Cl2IO B2812660 2-Chloro-5-iodobenzoyl chloride CAS No. 281652-58-2

2-Chloro-5-iodobenzoyl chloride

Cat. No. B2812660
M. Wt: 300.9
InChI Key: CRBYUOHFEZMJTE-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodobenzoyl chloride” is a chemical compound . It is an aromatic compound that contains two different halogens (chlorine and iodine) and a carboxyl group .


Synthesis Analysis

The synthesis of “2-Chloro-5-iodobenzoyl chloride” involves several steps. One method starts with low-cost methyl anthranilate as the starting raw material . The process includes iodination, substitution, a Sandmeyer reaction, and hydrolysis . The yield of “2-Chloro-5-iodobenzoic acid” is up to 80% .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-iodobenzoyl chloride” is C7H4ClIO . Its average mass is 282.463 Da and its monoisotopic mass is 281.894440 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-5-iodobenzoyl chloride” include iodination, substitution, a Sandmeyer reaction, and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-iodobenzoic acid”, a related compound, are as follows: It has a molecular weight of 282.46 . It is a solid at room temperature .

Scientific Research Applications

Isoindolin-1-ones Synthesis

2-Chloro-5-iodobenzoyl chloride has been utilized in the synthesis of isoindolin-1-ones. This process involves palladium-catalyzed intermolecular coupling and heteroannulation with imines, highlighting its application in complex organic synthesis (Cho et al., 2000).

Isoindolones Synthesis

The compound is also involved in the preparation of isoindolones. This is achieved through a lithium-iodide exchange-induced intramolecular Wurtz-Fittig reaction, showcasing its versatility in synthesizing heterocyclic compounds (Campbell et al., 2010).

Benzoselenophene Derivatives Synthesis

2-Chloro-5-iodobenzoyl chloride finds application in the synthesis of 2-substituted 3-hydroxybenzo[b]selenophenes. This process involves treatment with nitrogen nucleophiles, indicating its role in the synthesis of selenophene derivatives (Lisiak & Młochowski, 2009).

Chemical Process Involvement

Advanced Oxidation Processes

In the context of advanced oxidation processes, the dual effect of chloride on dye degradation has been reported, where high concentrations of chloride can enhance dye decoloration. This finding implies the compound's potential involvement in water treatment and pollution control processes (Yuan et al., 2011).

Palladium Complexes Formation

The chemical also plays a role in forming palladium(II) complexes with novel chelating iminocarbene ligands, indicating its utility in the development of complex coordination compounds (Frøseth et al., 2003).

Antimicrobial Compound Synthesis

Additionally, 2-Chloro-5-iodobenzoyl chloride is involved in synthesizing novel antimicrobial 2-substituted-3-methylbenzofuran derivatives, demonstrating its importance in pharmaceutical chemistry (Abdel‐Aziz et al., 2009).

Material Science Applications

Halogen-Bridged Coordination Polymers

In material science, it contributes to the self-assembly of halogen-bridged coordination polymers, which form lyotropic liquid crystals, indicating its application in the development of nanomaterials and liquid crystal technology (Kuwahara et al., 2012).

Phenanthrene Derivatives Formation

The compound is also involved in the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes, leading to selective formation of phenanthrene derivatives, further underscoring its significance in organic synthesis and materials science (Nagata et al., 2014).

Safety And Hazards

“2-Chloro-5-iodobenzoic acid” is considered hazardous. It is toxic if swallowed and harmful if inhaled . It can cause skin and eye irritation . It is very toxic to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-chloro-5-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYUOHFEZMJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzoyl chloride

CAS RN

281652-58-2
Record name 2-Chloro-5-iodobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF46VVD5RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-chloro-5-iodobenzoic acid (10.0 g, 35.5 mmol) was suspended in methylene chloride (200 mL). To the resulting mixture was added N,N-dimethylformamide (0.05 mL), and then added dropwise oxalyl chloride (11.3 g, 89.0 mmol) at 0° C. After the completion of dropwise addition, the resulting mixture was warmed up to room temperature and stirred for 4 hr. The resulting clear solution was evaporated by rotation to remove the solvent and produce 10.7 g of a product in a yield of 100%, which was directly used in the next reaction without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

A 1 L 4-necked flask equipped with thermometer and mechanical stirrer (operating at 150 RPM) was charged with 2-chloro-5-iodobenzoic acid (14.1 g, 0.05 mol), DCM (70.5 mL) and oxalyl chloride (5.5 mL, 0.06 mol). After stirring for 10 min, the mixture was cooled to 10 to 15° C. and DMF (0.15 mL, 1.92 mmol) was added by syringe over 10 min in two bolus of 0.1 and 0.05 mL while keeping the reaction temperature below 20° C. After the addition was completed, the mixture was warmed to 25° C. and stirred for 16 h. The mixture was concentrated and the residue was dried under vacuum at 30° C. for 5 h to give 15.0 g of product as a white solid. Yield: 100%. LCMS-0013: 99% Purity. 1H NMR (CDCl3, 400 MHz): 8.33 (d, J=2.4 Hz, 1H), 7.81˜7.84 (dd, J=2.4 Hz, 8.4 Hz, 1H), 7.23 (d, J=8.4 Hz, 1H).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

A 2 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and pressure-equalized addition funnel with gas bubbler was charged with 2-chloro-5-iodobenzoic acid (199.41 g, 0.706 mol), dichloromethane (1.2 L, KF=0.003 wt % water) and the suspension was set stirring at ambient temperature. Then N,N-dimethylformamide (0.6 mL, 1.1 mol %) was added followed by oxalyl chloride (63 mL, 0.722 mol, 1.02 equiv) which was added over 11 min. The reaction was allowed to stir at ambient overnight and became a solution. After 18.75 hours, additional oxalyl chloride (6 mL, 0.069 mol, 0.10 equiv) was added to consume unreacted starting material. After 2 hours, the reaction mixture was concentrated in vacuo to afford crude 2-chloro-5-iodobenzoyl chloride as a pale yellow foam which will be carried forward to the next step.
Quantity
199.41 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
SE Wolkenberg, Z Zhao, M Kapitskaya… - Bioorganic & medicinal …, 2006 - Elsevier
… Intermediate 8 was acylated with 2-chloro-5-iodobenzoyl chloride (CH 2 Cl 2 , rt, 67%) before being reduced (SnCl 2 ) to the corresponding aniline. Incorporation of a second iodine …
Number of citations: 32 www.sciencedirect.com

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